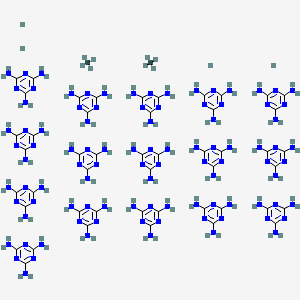
Hydron;methane;1,3,5-triazine-2,4,6-triamine
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of molybdate (Mo8O264-) with 1,3,5-triazine-2,4,6-triamine involves the reaction of molybdate salts with melamine under controlled conditions. The reaction typically takes place in an aqueous solution, where the molybdate ions and melamine molecules interact to form the desired compound. The reaction conditions, such as temperature, pH, and concentration, are carefully controlled to ensure the formation of the compound with the correct stoichiometry.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the required reaction conditions. The final product is typically purified through filtration, crystallization, or other separation techniques to achieve the desired purity and quality.
Analyse Chemischer Reaktionen
Types of Reactions
Molybdate (Mo8O264-), tetrahydrogen, compd. with 1,3,5-triazine-2,4,6-triamine undergoes various chemical reactions, including:
Oxidation: The molybdate ions can undergo oxidation reactions, leading to the formation of higher oxidation states of molybdenum.
Reduction: The compound can also participate in reduction reactions, where the molybdate ions are reduced to lower oxidation states.
Substitution: The triazine ring in melamine can undergo substitution reactions, where one or more of the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various organic and inorganic compounds for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the specific reaction being carried out.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce higher oxidation states of molybdenum, while substitution reactions can yield various substituted triazine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a catalyst in various organic reactions. Its unique structure allows it to facilitate reactions that are otherwise difficult to achieve, making it a valuable tool in synthetic chemistry.
Biology
In biology, the compound has been studied for its potential use in enzyme inhibition and as a probe for studying molybdenum-dependent enzymes. Its ability to interact with biological molecules makes it a useful tool in biochemical research.
Medicine
In medicine, the compound has potential applications in drug development and delivery. Its unique properties allow it to interact with biological targets in a specific manner, making it a promising candidate for therapeutic applications.
Industry
In industry, the compound is used as an additive in lubricants and as a flame retardant. Its ability to enhance the properties of materials makes it valuable in various industrial applications.
Wirkmechanismus
The mechanism by which molybdate (Mo8O264-), tetrahydrogen, compd. with 1,3,5-triazine-2,4,6-triamine exerts its effects involves its interaction with specific molecular targets. In biological systems, the compound can inhibit the activity of molybdenum-dependent enzymes by binding to their active sites. This interaction disrupts the normal function of the enzymes, leading to various biochemical effects. In industrial applications, the compound’s mechanism of action involves its ability to enhance the properties of materials, such as increasing the lubricity of lubricants or improving the flame retardancy of materials.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Molybdate (MoO42-): A simpler molybdate compound with different chemical properties and applications.
1,3,5-Triazine-2,4,6-triamine (Melamine): The triazine component of the compound, used in various applications, including as a flame retardant and in the production of plastics.
Molybdenum Trioxide (MoO3): Another molybdenum compound with different oxidation states and applications.
Uniqueness
Molybdate (Mo8O264-), tetrahydrogen, compd with 1,3,5-triazine-2,4,6-triamine is unique due to its combination of molybdate ions and melamine This combination imparts unique chemical properties that are not found in the individual components
Eigenschaften
CAS-Nummer |
65036-95-5 |
|---|---|
Molekularformel |
C50H108N96+4 |
Molekulargewicht |
2054 g/mol |
IUPAC-Name |
hydron;methane;1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/16C3H6N6.2CH4/c16*4-1-7-2(5)9-3(6)8-1;;/h16*(H6,4,5,6,7,8,9);2*1H4/p+4 |
InChI-Schlüssel |
BHBRFTHMPYRECP-UHFFFAOYSA-L |
SMILES |
[H+].[H+].[H+].[H+].C.C.C1(=NC(=NC(=N1)N)N)N.C1(=NC(=NC(=N1)N)N)N.C1(=NC(=NC(=N1)N)N)N.C1(=NC(=NC(=N1)N)N)N.C1(=NC(=NC(=N1)N)N)N.C1(=NC(=NC(=N1)N)N)N.C1(=NC(=NC(=N1)N)N)N.C1(=NC(=NC(=N1)N)N)N.C1(=NC(=NC(=N1)N)N)N.C1(=NC(=NC(=N1)N)N)N.C1(=NC(=NC(=N1)N)N)N.C1(=NC(=NC(=N1)N)N)N.C1(=NC(=NC(=N1)N)N)N.C1(=NC(=NC(=N1)N)N)N.C1(=NC(=NC(=N1)N)N)N.C1(=NC(=NC(=N1)N)N)N |
Kanonische SMILES |
[H+].[H+].[H+].[H+].C.C.C1(=NC(=NC(=N1)N)N)N.C1(=NC(=NC(=N1)N)N)N.C1(=NC(=NC(=N1)N)N)N.C1(=NC(=NC(=N1)N)N)N.C1(=NC(=NC(=N1)N)N)N.C1(=NC(=NC(=N1)N)N)N.C1(=NC(=NC(=N1)N)N)N.C1(=NC(=NC(=N1)N)N)N.C1(=NC(=NC(=N1)N)N)N.C1(=NC(=NC(=N1)N)N)N.C1(=NC(=NC(=N1)N)N)N.C1(=NC(=NC(=N1)N)N)N.C1(=NC(=NC(=N1)N)N)N.C1(=NC(=NC(=N1)N)N)N.C1(=NC(=NC(=N1)N)N)N.C1(=NC(=NC(=N1)N)N)N |
Aussehen |
Solid powder |
Key on ui other cas no. |
65036-95-5 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Melamine molybdate |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















